2-(Aminomethyl)pyrimidin-4-amine hydrochloride
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Overview
Description
2-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Aminomethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, thereby exhibiting antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar biological activities.
4-Aminopyrimidine: Another derivative with potential therapeutic applications.
2-(Pyridin-2-yl)pyrimidine: Known for its use in medicinal chemistry
Uniqueness
2-(Aminomethyl)pyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development .
Properties
CAS No. |
1196145-19-3 |
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Molecular Formula |
C5H9ClN4 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-(aminomethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3,6H2,(H2,7,8,9);1H |
InChI Key |
XISBCIKMZAJVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)CN.Cl |
Origin of Product |
United States |
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